![molecular formula C25H23N3O4S2 B2956377 N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide CAS No. 691366-83-3](/img/structure/B2956377.png)

N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

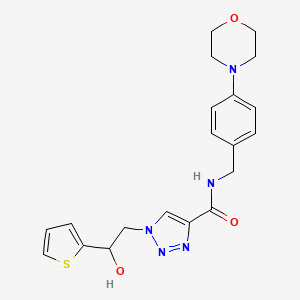

“N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis

Benzothiazole sulfonamides were accessed with the help of the Chan-Lam coupling reaction . Developed methods were further used in stereo and chemoselective transformations of podophyllotoxin and several amino alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides were judged by their C, H, and N analysis . The labile N-H bond in N-monoalkylated BT-sulfonamides has a pKa of 3.34 ± 0.05 .Scientific Research Applications

Antitumor Applications

Research has identified the synthesis of novel compounds, including derivatives of benzothiazole, as promising for the search for new anticancer agents. The study by Horishny et al. (2020) demonstrated that N-substituted benzothiazole derivatives exhibit significant anticancer activity, suggesting their potential in the development of novel anticancer treatments (Horishny et al., 2020). Similarly, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated their antitumor activity, identifying several compounds with considerable activity against cancer cell lines (Yurttaş et al., 2015).

Anticonvulsant Properties

Amir et al. (2012) explored benzothiazole derivatives as anticonvulsant agents, identifying morpholino and imidazolyl derivatives as promising leads. This research highlights the potential of benzothiazole-based compounds in developing new treatments for convulsive disorders (Amir et al., 2012).

Antimicrobial Activity

Several studies have synthesized benzothiazole derivatives with significant antibacterial properties. Bhoi et al. (2015) reported on N-(benzo[d]thiazol-2-yl) derivatives showing broad-spectrum antibacterial activity against various microorganisms, indicating their potential as new antibacterial agents (Bhoi et al., 2015).

Enzyme Inhibitory Effects

Compounds incorporating benzothiazole motifs have been investigated for their enzyme inhibitory activities. Lolak et al. (2020) examined sulfonamides with triazine and benzothiazole structures for their inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Future Directions

Benzothiazole derivatives have shown notable pharmacological actions, making them a significant potential class of compounds in the rapidly growing chemical world . Future research could focus on the development of new benzothiazole derivatives and the study of their structure-activity relationship .

Mechanism of Action

Target of Action

The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . The compound is a derivative of benzothiazole, which has been found to have potent activity against M. tuberculosis .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes. The benzothiazole derivatives have been found to inhibit the DprE1 enzyme , which is essential for the survival of M. tuberculosis . The morpholinosulfonyl group may enhance the compound’s binding affinity to its target, thereby increasing its inhibitory potency.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.

Result of Action

The ultimate result of the compound’s action is the death of M. tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the bacteria to lose their structural integrity and die . This leads to the clearance of the infection and the resolution of tuberculosis symptoms.

properties

IUPAC Name |

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c29-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-25-26-21-12-11-20(17-22(21)33-25)34(30,31)28-13-15-32-16-14-28/h1-12,17,23H,13-16H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMZLLXLESOMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2956297.png)

![2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2956298.png)

![1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2956301.png)

![8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B2956302.png)

![N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2956303.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)

![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)